molecular formula C10H7BrMg B1591517 2-Naphthylmagnesium bromide CAS No. 21473-01-8

2-Naphthylmagnesium bromide

Cat. No. B1591517
CAS RN: 21473-01-8
M. Wt: 231.37 g/mol
InChI Key: YLVLCBHNULZXLQ-UHFFFAOYSA-M
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Description

2-Naphthylmagnesium bromide (2-NMB) is an organomagnesium halide compound that has been used as a reagent in synthetic organic chemistry for over a century. It is a versatile reagent that is used for a variety of reactions, including the synthesis of a range of compounds. 2-NMB has also been used in a variety of scientific research applications, such as biochemistry, physiology, and pharmacology.

Scientific Research Applications

Organic Synthesis

2-Naphthylmagnesium bromide: is a Grignard reagent, which is extensively used in organic synthesis. It acts as a nucleophile that can form carbon-carbon bonds, allowing for the construction of complex organic molecules. For instance, it’s utilized in the synthesis of (4R,5R)-2,2-Dimethyl-α,α,α’,α’-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol , a compound with potential applications in asymmetric synthesis .

Pharmaceutical Research

In pharmaceutical research, 2-Naphthylmagnesium bromide is used to introduce the naphthyl group into molecules, which can be crucial for the pharmacological properties of drugs. It’s involved in the synthesis of various therapeutic agents, particularly in the development of new compounds with anti-inflammatory and analgesic properties .

Material Science

This reagent plays a role in material science, particularly in the development of new materials with specific electronic or photonic properties. The naphthyl group can impart rigidity and planarity to molecules, which is beneficial in the design of organic semiconductors and other advanced materials .

Analytical Chemistry

2-Naphthylmagnesium bromide: can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods. Its well-defined structure and reactivity make it suitable for such applications .

Biochemistry

While not traditionally associated with biochemistry, Grignard reagents like 2-Naphthylmagnesium bromide can be used in biochemical research to modify biomolecules or create probes for understanding biological processes. Its reactivity with carbonyl compounds can be harnessed to label or modify proteins and other biomolecules .

Environmental Applications

In environmental applications, 2-Naphthylmagnesium bromide could be used in the study of organic pollutant degradation or the synthesis of environmentally friendly materials. Its use in creating compounds that can interact with pollutants to neutralize them or facilitate their breakdown is a potential area of research .

properties

IUPAC Name

magnesium;2H-naphthalen-2-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-3,5-8H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVLCBHNULZXLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[C-]C=CC2=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylmagnesium bromide

CAS RN

21473-01-8
Record name 2-Bromomagnesiumnapthalene
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 2-Naphthylmagnesium bromide in organic synthesis?

A1: 2-Naphthylmagnesium bromide is frequently utilized as a Grignard reagent. Grignard reagents are valuable for forming new carbon-carbon bonds. For instance, 2-Naphthylmagnesium bromide reacts with 2-bromopropionyl chloride to produce 2-bromo-1-(6-methoxy-2-naphthyl)propan-1-one, a crucial intermediate in the synthesis of the nonsteroidal anti-inflammatory drug, naproxen [].

Q2: Can you provide an example of a reaction where 2-Naphthylmagnesium bromide exhibits regioselectivity?

A2: In the synthesis of Vitamin K and Coenzyme Q, 2-Naphthylmagnesium bromide demonstrates its regioselectivity. When reacted with polyprenyl diethyl phosphates, it preferentially adds to one specific carbon of the allylic phosphate group, leading to the formation of polyprenylated hydroquinone dimethyl ethers with high regioselectivity []. This control over the reaction outcome is essential for synthesizing these biologically important molecules.

Q3: How does 2-Naphthylmagnesium bromide contribute to the synthesis of binaphthyl compounds?

A3: 2-Naphthylmagnesium bromide serves as a key starting material for synthesizing various binaphthyl compounds. It can undergo a Grignard coupling reaction with 1-bromonaphthalene in the presence of promoters like nickel acetylacetonate (Ni(acac)2) to yield 2,2″-binaphthyl []. Additionally, it can react with 2-bromonaphthalene using a Kharash-type Grignard coupling, again facilitated by Ni(acac)2, to produce the non-symmetric 1,2″-binaphthyl []. These binaphthyl compounds find applications in areas like materials science and asymmetric catalysis.

Q4: Are there reactions where 2-Naphthylmagnesium bromide participates in homolytic processes?

A4: Yes, research indicates that 2-Naphthylmagnesium bromide can participate in reactions that proceed through homolytic pathways. For example, its reaction with the stable free nitrogen-centered radical 3,4-dihydro-2,4,6-triphenyl-2H-1,2,4,5-tetrazin-1-yl doesn't yield the expected coupling product. Instead, biphenyl is isolated as the main product, suggesting the involvement of phenyl radicals generated during the reaction []. This highlights the diverse reactivity of 2-Naphthylmagnesium bromide in different chemical environments.

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